9-[(4-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
9-[(4-METHOXYPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of anhydrous N,N-dimethylaniline as a solvent, with the reaction mixture heated at 170°C under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, chromones are known for their anti-inflammatory and antioxidant properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential cytotoxicity against cancer cell lines is of particular interest .
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stable chromenone core.
Mechanism of Action
The mechanism of action for 9-[(4-METHOXYPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the chromenone core can engage in π-π stacking interactions. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 5,7-Dihydroxy-4’-methoxyflavone
Uniqueness
Compared to these similar compounds, 9-[(4-METHOXYPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE stands out due to its cyclopenta[c]chromenone core, which provides additional rigidity and potential for unique interactions with biological targets. This structural feature may enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
9-[(4-methoxyphenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H20O4/c1-13-10-18(24-12-14-6-8-15(23-2)9-7-14)20-16-4-3-5-17(16)21(22)25-19(20)11-13/h6-11H,3-5,12H2,1-2H3 |
InChI Key |
GYKMMLVCLHGNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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